molecular formula C9H12O B1347058 2,5-Dimethylbenzyl alcohol CAS No. 53957-33-8

2,5-Dimethylbenzyl alcohol

Cat. No. B1347058
CAS RN: 53957-33-8
M. Wt: 136.19 g/mol
InChI Key: LEBQTCCCNMTXSF-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzyl alcohol is a chemical compound with the molecular formula C9H12O1. It is also known by other names such as (2,5-Dimethylphenyl)methanol and Benzenemethanol, 2,5-dimethyl-1.



Synthesis Analysis

The synthesis of 2,5-Dimethylbenzyl alcohol is not explicitly mentioned in the available resources. However, alcohols like this can generally be synthesized from carbon nucleophiles and ketones2.



Molecular Structure Analysis

The molecular structure of 2,5-Dimethylbenzyl alcohol consists of a benzene ring substituted with two methyl groups and one benzyl alcohol group1. The InChI string representation of its structure is InChI=1S/C9H12O/c1-7-3-4-8(2)9(5-7)6-10/h3-5,10H,6H2,1-2H31.



Chemical Reactions Analysis

Specific chemical reactions involving 2,5-Dimethylbenzyl alcohol are not detailed in the available resources. However, as an alcohol, it can participate in typical alcohol reactions such as esterification, oxidation, and reduction.



Physical And Chemical Properties Analysis

2,5-Dimethylbenzyl alcohol has a molecular weight of 136.19 g/mol1. It has a computed XLogP3-AA value of 1.8, indicating its relative hydrophobicity1. The compound has one hydrogen bond donor count and one hydrogen bond acceptor count1. Its rotatable bond count is 11. The exact mass and monoisotopic mass are 136.088815002 g/mol1. The topological polar surface area is 20.2 Ų1.


Scientific Research Applications

  • Specific Scientific Field : Chemistry, specifically Organic Chemistry .
  • Summary of the Application : 2,5-Dimethylbenzyl alcohol is used as a self-indicating standard for the determination of organ lithium reagents . Organolithium reagents are powerful tools in synthetic organic chemistry for forming carbon–carbon bonds and for the deprotonation of weakly acidic hydrogens.

Safety And Hazards

Specific safety and hazard information for 2,5-Dimethylbenzyl alcohol is not provided in the available resources. However, as with all chemicals, it should be handled with appropriate personal protective equipment to avoid ingestion, inhalation, and contact with skin and eyes3.


Future Directions

There are no specific future directions or applications mentioned for 2,5-Dimethylbenzyl alcohol in the available resources. Its use and research directions would depend on the context and the field of study.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

(2,5-dimethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7-3-4-8(2)9(5-7)6-10/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBQTCCCNMTXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202246
Record name 2,5-Dimethylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylbenzyl alcohol

CAS RN

53957-33-8
Record name 2,5-Dimethylbenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53957-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053957338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.517
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-Dimethylbenzyl alcohol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV54WL55MW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
S Ernst, JMT Florencio - … Wissenschaftliche Gesellschaft fur Erdol, Erdgas und … - osti.gov
/Copper complexes of the amino acids histidine, arginine and lysine have been introduced into the supercages of zeolite Y and, for the first time, into the large intracrystalline cavities of …
Number of citations: 2 www.osti.gov
JZ Huo, S Aldous, K Campbell, N Davies - Xenobiotica, 1989 - Taylor & Francis
1. Single doses of 1,2,4-trimethylbenzene (124TMB) or 14 C-124TMB were administered orally to rats for metabolism and distribution studies. 2. C-124TMB was rapidly and widely …
Number of citations: 28 www.tandfonline.com
M Ehrhardt - Marine Chemistry, 1987 - Elsevier
A number of aromatic alcohols, aldehydes and ketones were found in organic concentrates obtained by liquid-solid adsorption from the waters of Hamilton Harbour, Bermuda. The …
Number of citations: 40 www.sciencedirect.com
H Suzuki, S Maruyama, T Hanafusa - … of the Chemical Society of Japan, 1974 - journal.csj.jp
The reaction of trichlorotrimethylbenzenes with fuming nitric acid has been investigated. Trichloropseudocumene underwent both side-chain nitrooxylation and nuclear oxidation to give …
Number of citations: 4 www.journal.csj.jp
S Ernst, JM Teixeira Florencio - 1998 - osti.gov
Copper complexes of the amino acids histidine, arginine and lysine have been introduced into the supercages of zeolite Y and, for the first time, into the large intracrystalline cavities of …
Number of citations: 0 www.osti.gov
B Zhang, F Meng, D Li - Environmental Research, 2022 - Elsevier
C9 aromatics — benzene hydrocarbon containing nine carbon atoms among — leakage accident has caused serious damage to the marine ecology near Quangang District, Fujian …
Number of citations: 5 www.sciencedirect.com
G Vander Stouw, AR Kraska… - Journal of the American …, 1972 - ACS Publications
(2-Methylphenyl) diazomethane (4), generated by thermolysis of the sodium salt of 2-methylbenzaldehyde tosylhydrazone, decomposes at 150 to styrene (6), benzocyclobutene (7), and …
Number of citations: 50 pubs.acs.org
C Bernardon, A Deberly - The Journal of Organic Chemistry, 1982 - ACS Publications
The reaction of the [(l-naphthyl) methyl] magnesium chloride with ketones can lead to the formation of ortho alcohols 4, normal alcohols 3, or enolates. We propose a mechanism for the …
Number of citations: 24 pubs.acs.org
JP Amma, JK Stille - The Journal of Organic Chemistry, 1982 - ACS Publications
New chiral 1, 2-diphosphine ligands,(fi)-l, 2-bis (diphenylphosphino)-3-(benzyloxy) propane and (R)-l, 2-bis-(diphenylphosphino)-3-tert-butoxypropane, have been prepared from D-…
Number of citations: 43 pubs.acs.org
GG Vander Stouw - 1964 - search.proquest.com
THERMAL DECOMPOSITIONS OF AROMATIC ALDEHYDE TOSYLHYDRAZONES AND ARYLDIAZOMETHANES THERMAL DECOMPOSITIONS OF AROMATIC ALDEHYDE …
Number of citations: 1 search.proquest.com

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